Home > Products > Screening Compounds P60879 > N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide
N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide - 380222-80-0

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide

Catalog Number: EVT-2913327
CAS Number: 380222-80-0
Molecular Formula: C16H20N4O
Molecular Weight: 284.363
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compounds containing the 1-benzylpiperidin-4-yl and imidazole moieties are primarily studied for their potential in medicinal chemistry, particularly as acetylcholinesterase (AChE) inhibitors. [, ] AChE is an enzyme crucial for the breakdown of acetylcholine, a neurotransmitter vital for learning and memory. [] Inhibiting AChE increases acetylcholine levels in the brain, making these compounds promising candidates for managing neurological disorders like Alzheimer's disease. [, ]

Donepezil

  • Compound Description: Donepezil is a medication used to treat Alzheimer's disease. It functions as an acetylcholinesterase (AChE) inhibitor, thereby increasing acetylcholine levels in the brain. []
  • Relevance: Donepezil is a key structural inspiration for designing novel AChE inhibitors. Its core structure contains a benzyl piperidine moiety, also present in N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide. Researchers often explore incorporating benzyl piperidine into new molecules hoping to replicate donepezil's AChE inhibitory activity. []

2-(1-Benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole Derivatives

  • Compound Description: This class of compounds was investigated for its potential as AChE inhibitors for treating Alzheimer's disease. Molecular docking studies highlighted their binding affinity to AChE, particularly derivatives like B24, A24, and B8, which exhibited favorable blood-brain barrier permeability. []
  • Relevance: These derivatives share the crucial benzyl piperidine scaffold with N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide, emphasizing the importance of this group in targeting AChE. The presence of benzimidazole in these derivatives and the imidazole-1-carboxamide group in the target compound suggests a potential exploration of similar heterocycles in this structural context. []

N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

  • Compound Description: This series of compounds demonstrated significant AChE inhibitory activity, exceeding the potency of donepezil in some instances. Docking studies revealed binding interactions with AChE comparable to donepezil. These compounds also exhibited antioxidant properties and moderate cytotoxicity against specific cancer cell lines. []
  • Relevance: Sharing the 1-benzylpiperidin-4-yl group with N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide, this series highlights the sustained interest in this moiety for developing AChE inhibitors. The quinazolin-4-amine core in these compounds provides a valuable structural lead for exploring alternative heterocyclic systems, like the imidazole-1-carboxamide present in the target compound, within the same structural framework. []

3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones

  • Compound Description: This compound class was designed as potential AChE inhibitors but primarily displayed moderate to good cytotoxicity against specific cancer cell lines. This suggests potential for further development as anticancer agents. []
  • Relevance: While not directly sharing the 1-benzylpiperidin-4-yl moiety present in N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide, this series, alongside the N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, underscores the exploration of diverse chemical scaffolds, such as quinazolin-4(3H)-ones, when targeting similar biological activities. The presence of a 1-benzyl-1H-1,2,3-triazol-4-yl group offers another potential avenue for structural modification within the context of the target compound. []

N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues

  • Compound Description: These analogues exhibited high affinity and selectivity for sigma1 receptors. Modifications to the aromatic rings, particularly halogen substitutions, influenced their affinity for sigma1 and sigma2 receptors. These compounds showed no significant binding to dopamine receptors. []
  • Relevance: The core structure of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide closely resembles these analogues, especially with the shared N-(1-benzylpiperidin-4-yl) group. This similarity suggests potential sigma receptor binding properties for the target compound, warranting further investigation. The arylacetamide moiety in the analogues provides a structural basis for exploring diverse aromatic and heterocyclic substituents, like the imidazole-1-carboxamide present in the target compound, to assess their impact on receptor binding affinities. []
Overview

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease. This compound is characterized by its unique structure, which includes a piperidine moiety and an imidazole ring, contributing to its pharmacological properties.

Source

The compound can be synthesized through various organic synthesis methods, primarily involving the reaction of benzylamine with piperidone derivatives and subsequent modifications to introduce the imidazole and carboxamide functionalities .

Classification

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide falls under the category of heterocyclic compounds and is specifically classified as an imidazole derivative. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological investigation .

Synthesis Analysis

Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide typically involves several key steps:

  1. Formation of the Piperidine Ring: The starting material, 1-benzylpiperidin-4-one, is synthesized by reacting benzylamine with 4-piperidone.
  2. Imidazole Formation: The piperidine derivative is then reacted with imidazole-1-carboxylic acid under specific conditions to form the imidazole ring.
  3. Coupling Reaction: Finally, the imidazole derivative is coupled with the piperidine ring to yield the target compound .

Technical Details

The synthesis may utilize various reagents and conditions, including:

  • Reagents: Potassium carbonate for base-catalyzed reactions, carbonyldiimidazole for activating carboxylic acids.
  • Conditions: Reactions are often conducted in solvents such as tetrahydrofuran or dimethylformamide under controlled temperatures to optimize yield and purity .
Molecular Structure Analysis

Structure

The molecular structure of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide can be represented as follows:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}

This structure features:

  • A piperidine ring which contributes to its basicity and ability to interact with biological receptors.
  • An imidazole ring, which plays a crucial role in its pharmacological activity.

Data

Key molecular data include:

  • Molecular Weight: Approximately 302.39 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range for similar compounds.
Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized using potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride are feasible.
  • Substitution: The compound can participate in nucleophilic substitution reactions at the piperidine ring .

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Sodium borohydride in ethanol; lithium aluminum hydride in ether.
  • Substitution: Utilizing nucleophiles such as halides or amines under basic conditions .
Mechanism of Action

Process

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide primarily targets beta-secretase 1 (BACE1), an enzyme involved in the amyloidogenic pathway associated with Alzheimer's disease.

Data

The mechanism involves:

  • Influencing the cleavage of amyloid precursor protein (APP) by BACE1, leading to the production of beta-amyloid peptides.
  • Potentially modulating neurotransmitter release due to its structural similarity to monoamine releasing agents, particularly affecting dopamine release over serotonin .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards common organic reagents as outlined above.

Relevant data indicate that variations in substituents on the piperidine or imidazole rings can significantly affect both solubility and biological activity .

Applications

Scientific Uses

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide has potential applications in:

  • Neuropharmacology: As a candidate for treating Alzheimer's disease by inhibiting BACE1 activity.
  • Drug Development: Serving as a scaffold for designing novel compounds targeting similar pathways involved in neurodegenerative disorders.

Research continues into its efficacy and safety profiles, with ongoing studies aimed at optimizing its pharmacological properties for therapeutic use .

Introduction to N-(1-Benzylpiiperidin-4-yl)-1H-Imidazole-1-Carboxamide in Medicinal Chemistry

Alzheimer's disease (AD) therapeutics face persistent challenges due to the multifactorial nature of neurodegeneration, necessitating innovative molecular designs that transcend single-target approaches. N-(1-Benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide emerges as a strategically engineered hybrid compound integrating pharmacophoric elements from validated neuroactive scaffolds. This piperidine-imidazole conjugate exemplifies contemporary medicinal chemistry efforts to develop multifunctional ligands capable of simultaneously addressing cholinergic deficits, amyloid pathology, and neuroinflammation—the "holy trinity" of AD pathogenesis [1] [8]. The deliberate fusion of the benzylpiperidine moiety (recognized for central nervous system penetration and cholinesterase interaction) with the imidazole pharmacophore (implicated in diverse neurobiological activities) creates a unique molecular entity with compelling therapeutic potential. This molecular architecture positions it within a growing class of hybrid compounds showing enhanced efficacy in neurodegenerative models compared to monospecific drugs [7] [8].

Role of Piperidine-Imidazole Hybrids in Neuropharmacology

Piperidine and imidazole heterocycles constitute privileged scaffolds in central nervous system (CNS) drug discovery due to their favorable physicochemical properties and receptor interaction capabilities. The benzylpiperidine fragment is a well-established pharmacophore in neuropharmacology, exemplified by donepezil—an acetylcholinesterase inhibitor (AChEI) featuring this motif as its structural foundation. This fragment confers optimal blood-brain barrier permeability and molecular recognition properties essential for targeting CNS enzymes and receptors [3]. Concurrently, the imidazole ring serves as a versatile bioisostere capable of participating in hydrogen bonding, metal coordination, and π-π stacking interactions critical for binding diverse biological targets. Imidazole-containing compounds demonstrate significant neuropharmacological activities, including I2-imidazoline receptor modulation, which regulates neuroinflammation, glial activation, and cognitive function in neurodegenerative models [8].

The strategic hybridization of these fragments creates synergistic pharmacological profiles:

  • Enhanced blood-brain barrier penetration: The balanced lipophilicity and hydrogen-bonding capacity of piperidine-imidazole hybrids promotes CNS bioavailability, addressing a critical limitation of many neurotherapeutic candidates [3] [8].
  • Multi-target engagement: Structural evidence indicates that these hybrids simultaneously interact with cholinesterases, β-amyloid aggregation pathways, and I2-imidazoline receptors. For instance, compound LSL33 (2-(benzo[b]thiophen-2-yl)-1H-imidazole) significantly reduced neuroinflammation markers and amyloid pathology in 5xFAD transgenic mice through I2 receptor modulation [8].
  • Neuroprotective efficacy: In vitro studies demonstrate that piperidine-imidazole derivatives rescue human dopaminergic SH-SY5Y cells from 6-hydroxydopamine-induced toxicity—a model of Parkinsonian neurodegeneration—suggesting broad applicability across neurodegenerative conditions [8].

Table 1: Neuropharmacologically Active Piperidine-Imidazole Hybrids

CompoundStructural FeaturesPrimary Neurobiological ActivitiesExperimental Evidence
DonepezilBenzylpiperidine + indanoneAChE inhibitionFDA-approved for AD; improves cognition
LSL60101Benzofuranyl-2-imidazoleI2 receptor modulationReduced neuroinflammation in AD models
LSL33Benzo[b]thiophen-2-yl-1H-imidazoleI2 receptor agonism, anti-inflammatoryImproved cognition in 5xFAD mice
N-(1-Benzylpiperidin-4-yl)-1H-imidazole-1-carboxamidePiperidine-imidazole carboxamidePutative multi-target ligandStructural similarity to validated hybrids

Cholinesterase Inhibition as a Therapeutic Strategy for Neurodegenerative Disorders

Cholinergic deficit remains a clinically validated therapeutic target in Alzheimer's disease, with acetylcholinesterase inhibitors (AChEIs) constituting first-line pharmacotherapy. Current AChEIs—donepezil, rivastigmine, and galantamine—share a common mechanism (presynaptic acetylcholine preservation) but exhibit distinct pharmacological profiles influencing their clinical utility [2] [3]. Crucially, emerging evidence indicates that cholinesterase inhibitors confer benefits beyond symptomatic relief, including modulation of amyloid precursor protein processing and disruption of amyloid-β (Aβ) aggregation. Notably, AChE co-localizes with amyloid plaques in AD brains and functions as a potent amyloid-promoting factor, accelerating the formation of neurotoxic Aβ oligomers [9]. This intimate relationship between cholinergic dysfunction and amyloid pathology establishes a compelling rationale for developing advanced cholinesterase inhibitors with disease-modifying potential.

The molecular basis for differential cholinesterase inhibition reveals critical design considerations:

  • Enzyme selectivity: Donepezil and galantamine primarily inhibit acetylcholinesterase (AChE), whereas rivastigmine dually targets AChE and butyrylcholinesterase (BuChE). This distinction becomes therapeutically relevant as BuChE activity increases proportionally with AD progression, potentially enhancing rivastigmine's efficacy in advanced disease [3].
  • Binding site specificity: X-ray crystallography demonstrates that donepezil interacts with the AChE peripheral anionic site (PAS), which also participates in amyloid aggregation. Compounds occupying this site may thus simultaneously inhibit catalytic activity and interfere with Aβ assembly [3] [9].
  • Inhibition kinetics: Rivastigmine exhibits pseudo-irreversible binding through carbamylation of the catalytic serine, conferring prolonged activity compared to the reversible inhibition of donepezil and galantamine [3].

Table 2: Pharmacological Properties of Clinically Deployed Cholinesterase Inhibitors

InhibitorChE SelectivityBinding MechanismMolecular InteractionsBeyond-Cholinergic Effects
DonepezilAChE-selectiveReversible competitiveCAS and PAS binding; π-π stacking with Trp86Modest amyloid anti-aggregation activity
RivastigmineDual AChE/BuChEPseudo-irreversibleCarbamylation of catalytic serineDisrupts AChE-Aβ interaction
GalantamineAChE-selectiveReversible competitiveCAS binding; allosteric nicotinic modulationAntioxidant and neuroprotective properties

Despite their clinical utility, current AChEIs face significant limitations: transient symptomatic effects, dose-limiting cholinergic adverse effects (nausea, vomiting, bradycardia), and insufficient impact on disease progression. These shortcomings underscore the need for next-generation cholinesterase inhibitors with improved target specificity, multi-functional capabilities, and favorable tolerability profiles [2] [3] [9]. Hybrid molecules incorporating cholinesterase-inhibiting moieties with complementary neuroprotective functions represent a promising advancement in this direction.

Rational Design of Multifunctional Ligands Targeting Alzheimer’s Disease Pathogenesis

The multifactorial nature of Alzheimer's pathology necessitates therapeutic strategies transcending single-target approaches. N-(1-Benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide exemplifies this paradigm through its integrated pharmacophore design. Rational construction of such hybrids involves strategic fusion of distinct bioactive fragments capable of engaging complementary disease-relevant targets [1] [7] [8]. This approach leverages three fundamental design strategies:

  • Pharmacophore hybridization: Covalent integration of the benzylpiperidine moiety (AChE inhibition) with the imidazole carboxamide fragment (I2-imidazoline receptor affinity) creates single molecular entities addressing both cholinergic deficits and neuroinflammation. This tactic mirrors the development of LSL60101, where a benzofuranyl-imidazole structure demonstrated superior disease-modifying effects compared to donepezil in AD models [8].

  • Scaffold repurposing: The imidazole component enables engagement with emerging Alzheimer's targets beyond cholinesterases. Notably, imidazoline I₂ receptors (I₂-IRs) are overexpressed in AD brains and represent promising therapeutic targets. Selective I₂ ligands like CR4056 (in Phase II trials) and 2-BFI exert neuroprotective and anti-inflammatory effects, rescue synaptic plasticity, and ameliorate cognitive deficits in transgenic AD models [8].

  • Dual-pathway intervention: Beyond cholinergic enhancement and neuroinflammation modulation, the compound's molecular architecture suggests potential amyloid-modifying capabilities. Hybrid derivatives frequently exhibit secondary interactions with Aβ species, exemplified by imidazole-thiourea glutaminyl cyclase inhibitors that suppress neurotoxic pGlu-Aβ formation. Quantitative structure-activity relationship (QSAR) studies of such compounds reveal critical structural determinants for dual AChE/glutaminyl cyclase inhibition, including hydrogen-bonding capacity and hydrophobic parameters [1].

Table 3: Multifunctional Neuroprotective Hybrids and Their Target Profiles

Compound ClassStructural ComponentsPrimary TargetsSecondary Activities
Imidazole-thiourea hybridsImidazole-thiourea; variable linkersGlutaminyl cyclase (pGlu-Aβ formation)AChE inhibition; antioxidant effects
Benzimidazole-piperidinesBenzimidazole-carboxamide + piperidineCholinesterasesAmyloid anti-aggregation; metal chelation
I²-IR ligands (e.g., LSL33)Benzo[b]thiophen-2-yl-imidazoleImidazoline I₂ receptorsAnti-inflammatory; synaptic protection

Computational approaches have accelerated the development of such hybrids. 3D-QSAR studies on imidazole-linked I2-IR ligands identified optimal steric and electrostatic requirements for receptor affinity, informing the design of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide derivatives [8]. Molecular docking analyses further reveal that the benzylpiperidine fragment occupies the AChE catalytic site through cation-π interactions with Trp286, while the imidazole carboxamide extends toward the PAS, potentially interfering with Aβ association [1] [3]. This strategic positioning enables simultaneous enzyme inhibition and amyloid modulation—a dual mechanism rarely achieved with conventional cholinesterase inhibitors.

The therapeutic significance of this design paradigm extends beyond symptomatic management toward potential disease modification. In vivo studies of structurally analogous compounds demonstrate synergistic benefits: improved cognition in transgenic AD mice, reduced amyloid plaque burden, decreased tau hyperphosphorylation, and attenuated neuroinflammatory markers [1] [8]. These findings validate the multifunctional ligand approach and position N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide as a promising scaffold for comprehensive Alzheimer's intervention.

Properties

CAS Number

380222-80-0

Product Name

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide

IUPAC Name

N-(1-benzylpiperidin-4-yl)imidazole-1-carboxamide

Molecular Formula

C16H20N4O

Molecular Weight

284.363

InChI

InChI=1S/C16H20N4O/c21-16(20-11-8-17-13-20)18-15-6-9-19(10-7-15)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,21)

InChI Key

QZBHDNWIHASOTC-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)N2C=CN=C2)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.